molecular formula C18H24N6O3 B5518082 2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5518082
M. Wt: 372.4 g/mol
InChI Key: NQEAYVFCENNXNQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their chemical reactions, synthesis methods, and molecular structures. The research focuses on its synthesis, exploring the molecular structure through various analytical techniques, and investigating its physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cyclization and nucleophilic substitution. For instance, compounds within this family have been synthesized through reactions involving hydrazine hydrate in acetic acid, leading to cyclized products indicative of complex synthesis routes (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using NMR spectroscopy and X-ray diffraction analysis. These techniques have been crucial in determining the configuration and the stereochemistry of the synthesized compounds, providing insights into their 3D molecular structure (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Chemical properties include reactivity with various agents, demonstrating the versatility and potential for derivatization of these compounds. Their reactions with different chemical reagents can lead to a variety of products, indicating a rich chemistry that could be exploited for further chemical synthesis and applications (Ahmed et al., 2002).

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Complex heterocyclic compounds are a focal point of research due to their structural diversity and potential biological activities. For instance, studies have explored the synthesis of novel pyrazole, pyridine, and pyrimidine derivatives through key intermediates like enaminonitriles and carbohydrazides. These pathways offer routes to synthesize compounds with varied substituents, showcasing the adaptability of heterocyclic chemistry for generating biologically active molecules (Fadda et al., 2012; Gouda et al., 2011).

Antimicrobial and Anticancer Activities

  • Derivatives of pyrazoles and pyrimidines have been investigated for their antimicrobial and anticancer activities. The structural manipulation of these compounds, such as introducing different functional groups, aims to enhance their biological efficacy. These studies highlight the potential of heterocyclic compounds in developing new therapeutic agents (Sidhaye et al., 2011; Abdellatif et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[[(1-ethyl-2-oxopyridine-4-carbonyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-4-22-6-5-13(9-16(22)25)17(26)19-11-14-10-15-12-23(18(27)21(2)3)7-8-24(15)20-14/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEAYVFCENNXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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